molecular formula C21H23ClNO- B15149333 Dapoxetine chloride

Dapoxetine chloride

Cat. No.: B15149333
M. Wt: 340.9 g/mol
InChI Key: IHWDIQRWYNMKFM-BDQAORGHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dapoxetine chloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men. It is a short-acting compound that increases the time taken to ejaculate and improves control over ejaculation. This compound is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine chloride involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to ensure high purity and stability. The process includes dissolving dapoxetine in solvents like methylene chloride or chloroform, followed by the addition of hydrogen chloride to precipitate this compound crystals. These crystals are then filtered and dried under vacuum conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dapoxetine chloride has a wide range of scientific research applications:

Mechanism of Action

Dapoxetine chloride exerts its effects by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic clefts. This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is influenced by serotonin activity .

Comparison with Similar Compounds

  • Citalopram
  • Escitalopram
  • Fluoxetine
  • Fluvoxamine
  • Paroxetine
  • Sertraline

Comparison: Dapoxetine chloride is unique among selective serotonin reuptake inhibitors due to its rapid onset and short duration of action, making it suitable for on-demand use. In contrast, other selective serotonin reuptake inhibitors like citalopram, escitalopram, fluoxetine, fluvoxamine, paroxetine, and sertraline are typically used for long-term treatment of depression and anxiety disorders .

Properties

Molecular Formula

C21H23ClNO-

Molecular Weight

340.9 g/mol

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;chloride

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/p-1/t20-;/m0./s1

InChI Key

IHWDIQRWYNMKFM-BDQAORGHSA-M

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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